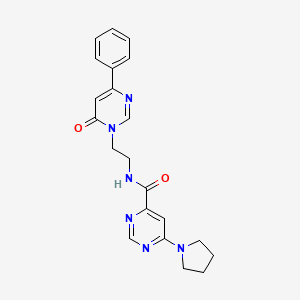
6-(4-benzylpiperidin-1-yl)-N-(2-oxotetrahydrothiophen-3-yl)pyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-benzylpiperidin-1-yl)-N-(2-oxotetrahydrothiophen-3-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C21H24N4O2S and its molecular weight is 396.51. The purity is usually 95%.
BenchChem offers high-quality 6-(4-benzylpiperidin-1-yl)-N-(2-oxotetrahydrothiophen-3-yl)pyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-benzylpiperidin-1-yl)-N-(2-oxotetrahydrothiophen-3-yl)pyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase Inhibitors
Compounds structurally related to "6-(4-benzylpiperidin-1-yl)-N-(2-oxotetrahydrothiophen-3-yl)pyridazine-3-carboxamide" have been explored for their potential as acetylcholinesterase (AChE) inhibitors. For instance, derivatives of pyridazine have been designed and synthesized to act on AChE, an enzyme involved in neurotransmitter breakdown. These studies aimed to enhance cognitive functions by inhibiting AChE, potentially offering therapeutic avenues for diseases like Alzheimer's. The optimization of such compounds involves careful structural modifications to improve selectivity and potency against AChE, with certain derivatives showing significant inhibitory activities (J. Contreras et al., 2001).
Antimicrobial and Antioxidant Activities
Research has also been conducted on the synthesis of novel heterocyclic compounds, including those based on the pyridazine ring, for their potential antimicrobial and antioxidant activities. These compounds are synthesized through various chemical reactions, leading to the creation of new molecules that exhibit high efficiency in vitro against a range of pathogenic bacteria and fungi. Furthermore, their antioxidant properties have been investigated, suggesting their utility in combating oxidative stress-related conditions (M. Khalifa et al., 2015).
Anticonvulsant Activity
Another area of research application for pyridazine derivatives is in the development of anticonvulsant medications. Studies have focused on synthesizing and evaluating the anticonvulsant efficacy of these compounds in various animal models. The structural activity relationship (SAR) is a critical aspect of this research, with certain modifications on the pyridazine core leading to compounds with appreciable anticonvulsant activity. This research aims to contribute to the development of new therapeutic options for epilepsy (A. Hallot et al., 1986).
Dyeing Polyester Fibers and Biological Activities
Pyridazine derivatives have also been synthesized for use in dyeing polyester fibers, demonstrating the versatility of these compounds beyond biomedical applications. These novel synthesized compounds have shown not only to be effective dyes but also to possess biological activities, such as antioxidant and antitumor activities, showcasing their multifunctional potential (M. Khalifa et al., 2015).
Eigenschaften
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-N-(2-oxothiolan-3-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c26-20(22-18-10-13-28-21(18)27)17-6-7-19(24-23-17)25-11-8-16(9-12-25)14-15-4-2-1-3-5-15/h1-7,16,18H,8-14H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQWMVJKEQWALR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NC4CCSC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-benzylpiperidin-1-yl)-N-(2-oxotetrahydrothiophen-3-yl)pyridazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2755787.png)



![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2755797.png)
![5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2755798.png)
![5-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}quinoline](/img/structure/B2755799.png)
![4-[3-(1-methyl-1H-1,2,3-triazol-4-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B2755800.png)

![5,6,7,8-Tetrahydroquinazolin-4-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B2755803.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio]acetamide](/img/structure/B2755805.png)
![3-[(2-Fluorophenyl)methylsulfanyl]-6-(furan-2-yl)pyridazine](/img/structure/B2755807.png)
![2-({1-[(1-Acetylpyrrolidin-3-yl)methyl]piperidin-4-yl}methyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2755808.png)
